2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1384430-07-2
VCID: VC2580657
InChI: InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
SMILES: CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Molecular Formula: C8H12ClFN2O2S
Molecular Weight: 254.71 g/mol

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

CAS No.: 1384430-07-2

Cat. No.: VC2580657

Molecular Formula: C8H12ClFN2O2S

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride - 1384430-07-2

Specification

CAS No. 1384430-07-2
Molecular Formula C8H12ClFN2O2S
Molecular Weight 254.71 g/mol
IUPAC Name 2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
Standard InChI Key VUEFVSOZQNZIOG-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Canonical SMILES CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl

Introduction

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound belonging to the sulfonamide class. This group of compounds is characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic structure. The specific structural features of this compound include:

  • Aromatic benzene ring: Substituted with a fluorine atom at the third position.

  • Sulfonamide group: Attached to the benzene ring, contributing to its potential biological activity.

  • Aminomethyl substitution: At the second position, providing reactivity and functionality.

  • N-methyl substitution: On the sulfonamide nitrogen, enhancing its lipophilicity and potentially altering its pharmacokinetic properties.

  • Hydrochloride salt form: Improves solubility and stability for pharmaceutical applications.

This compound’s design suggests potential utility in medicinal chemistry, particularly in developing drugs targeting enzymes or receptors associated with sulfonamide-binding pockets.

Synthesis Pathways

The synthesis of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride likely involves:

  • Starting Material Selection:

    • Fluorobenzene derivatives serve as the aromatic backbone.

    • Sulfonyl chloride reagents introduce the sulfonamide group.

  • Key Reaction Steps:

    • Electrophilic aromatic substitution to introduce the sulfonyl chloride group at the desired position.

    • Amination reaction using methylamine to form the N-methylsulfonamide.

    • Reductive amination or nucleophilic substitution to attach the aminomethyl group.

  • Final Step:

    • Conversion into the hydrochloride salt by treatment with HCl gas or aqueous HCl for improved solubility and stability.

Biological Activity and Applications

Sulfonamides are well-known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. While specific data on 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride is limited, its structural features suggest potential applications:

  • Antibacterial Activity:

    • Sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

    • The fluorine substitution may enhance binding affinity or selectivity.

  • Anticancer Potential:

    • Sulfonamide derivatives have been reported to inhibit carbonic anhydrase enzymes overexpressed in tumors .

    • The aminomethyl group could improve cellular uptake or interaction with protein targets.

  • Pharmacokinetics:

    • The N-methyl group increases lipophilicity, potentially improving membrane penetration.

    • Hydrochloride salt enhances aqueous solubility for better bioavailability.

Table: Biological Activities of Related Sulfonamide Derivatives

Compound ClassActivityIC50 Values (µM)Notes
Novel benzenesulfonamidesAnticancer (HeLa, HCT-116, MCF-7)6–36 µM Induced apoptosis; metabolic stability enhanced by specific substitutions
Triazine-sulfonamide hybridsAnticancer3.6–11 µM Inhibited MDM2-p53 interactions; induced cell cycle arrest
Fluorinated sulfonamidesAntimicrobialMIC <10 µg/mL Fluorine increased potency against resistant bacterial strains

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